molecular formula C15H19FN2O2 B7063949 N'-[4-(4-fluorophenyl)cyclohexyl]propanediamide

N'-[4-(4-fluorophenyl)cyclohexyl]propanediamide

Cat. No.: B7063949
M. Wt: 278.32 g/mol
InChI Key: QWZOCFATVQREKT-UHFFFAOYSA-N
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Description

N’-[4-(4-fluorophenyl)cyclohexyl]propanediamide is a chemical compound that features a fluorophenyl group attached to a cyclohexyl ring, which is further connected to a propanediamide moiety

Properties

IUPAC Name

N'-[4-(4-fluorophenyl)cyclohexyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-12-5-1-10(2-6-12)11-3-7-13(8-4-11)18-15(20)9-14(17)19/h1-2,5-6,11,13H,3-4,7-9H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZOCFATVQREKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)F)NC(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(4-fluorophenyl)cyclohexyl]propanediamide typically involves the alkylation of 4-fluorophenylacetonitrile with dibromopentane and 2,2’-dichlorodiethyl ether, followed by reduction with lithium aluminum hydride to obtain the corresponding amines . These amines are then treated with aryloxymethyloxiranes to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-fluorophenyl)cyclohexyl]propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in substitution reactions, especially under the influence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is frequently used for reduction reactions.

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[4-(4-fluorophenyl)cyclohexyl]propanediamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[4-(4-fluorophenyl)cyclohexyl]propanediamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(4-fluorophenyl)cyclohexyl]propanediamide is unique due to its specific structural features, such as the combination of a fluorophenyl group with a cyclohexyl ring and a propanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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